Product packaging for 2-Chloro-4-fluoropyridine-6-acetic acid(Cat. No.:)

2-Chloro-4-fluoropyridine-6-acetic acid

Cat. No.: B14854253
M. Wt: 189.57 g/mol
InChI Key: BSVOIPSIEJZZJF-UHFFFAOYSA-N
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Description

Strategic Importance of Halogenated Pyridine (B92270) Scaffolds in Synthetic Chemistry

The introduction of halogen atoms onto the pyridine ring is a fundamental strategy for enhancing its synthetic utility. Halogens serve as versatile "handles" that enable a wide array of subsequent chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. nih.gov Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the halogenated position, providing a convergent and efficient means to build molecular complexity.

The position and nature of the halogen substituent profoundly influence the scaffold's reactivity. The pyridine nitrogen atom is electron-withdrawing, which makes the carbon atoms at the 2- and 4-positions (alpha and gamma, respectively) electron-deficient. nih.govnih.gov This electronic property renders halogens at these positions particularly susceptible to two key reaction types:

Oxidative Addition: In palladium-catalyzed cross-coupling reactions, the oxidative addition step, which is often rate-determining, is favored at the most electrophilic carbon-halogen bond. For dihalogenated pyridines, reactivity is generally preferred at the C2 position. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 2- and 4-positions also makes them prime sites for SNAr, where a nucleophile displaces the halide. nih.gov

The choice of halogen is also critical. While C–I and C–Br bonds are typically more reactive in oxidative addition, C–Cl and C–F bonds offer their own strategic advantages. Chlorides are often more cost-effective and provide a different reactivity profile. Fluorine, being the most electronegative element, imparts a strong inductive effect. Notably, 2-fluoropyridines are exceptionally reactive towards SNAr, with reaction rates that can be over 300 times faster than their 2-chloropyridine (B119429) counterparts. nih.gov This differential reactivity allows for selective and sequential functionalization of polyhalogenated pyridine systems.

Table 1: General Reactivity Trends of Halogenated Pyridines
Reaction TypeReactivity by Halogen (Generally)Favored Positional ReactivityKey Applications
Pd-Catalyzed Cross-CouplingI > Br > Cl >> F2- and 4-positionsSuzuki, Sonogashira, Buchwald-Hartwig
Nucleophilic Aromatic Substitution (SNAr)F > Cl > Br > I2- and 4-positionsInstallation of O, N, and S-nucleophiles

The Pyridylacetic Acid Motif: Structural Versatility and Role as Key Synthons

The pyridylacetic acid motif is more than just a simple appendage; it is a versatile functional group that serves as a key synthon for introducing the pyridine core into target molecules. rsc.org This motif offers two primary points of reactivity: the carboxylic acid group and the adjacent methylene (B1212753) (–CH₂–) group.

The carboxylic acid function can participate in standard transformations such as esterification and amide bond formation. More advanced applications leverage this group in decarboxylative reactions. For instance, pyridylacetic acids have been successfully employed as pronucleophiles in asymmetric decarboxylative Michael additions. rsc.org In this process, the carboxylate moiety activates the molecule for the initial reaction and is subsequently removed as carbon dioxide, providing a streamlined route to enantiomerically enriched pyridine-containing compounds. rsc.org

This dual reactivity makes pyridylacetic acids valuable building blocks for constructing a diverse range of molecular frameworks. They provide a strategic link between the chemistry of the heteroaromatic ring and the construction of aliphatic side chains or new ring systems.

Table 2: Synthetic Utility of the Pyridylacetic Acid Motif
Reactive SiteReaction TypeSynthetic Outcome
Carboxylic Acid (–COOH)Amide CouplingFormation of pyridylacetamides
Carboxylic Acid (–COOH)EsterificationFormation of pyridylacetates
Carboxylic Acid (–COOH)Decarboxylative CouplingIntroduction of a pyridylmethyl group
Methylene Group (–CH₂–)Enolate Formation/AlkylationFunctionalization of the side chain

Positioning 2-Chloro-4-fluoropyridine-6-acetic acid as a Crucial Building Block for Complex Molecules

The compound this compound represents a highly strategic and multifunctional building block for advanced organic synthesis. Its utility stems from the orthogonal reactivity of its three distinct functional components: the 2-chloro group, the 4-fluoro group, and the 6-acetic acid moiety. This trifunctional nature allows for a programmed, stepwise approach to the synthesis of highly substituted and complex pyridine derivatives.

The primary sites for substitution on the pyridine ring are the C2-chloro and C4-fluoro positions. Based on established reactivity principles, the 2-chloro group is the most probable site for initial functionalization via palladium-catalyzed cross-coupling reactions, given the higher reactivity of C–Cl bonds over C–F bonds in such processes. nih.gov This allows for the selective introduction of an aryl, alkyl, or other carbon-based substituent at the 2-position.

Alternatively, the high reactivity of fluoropyridines in SNAr reactions means that the 4-fluoro position could potentially be targeted by strong nucleophiles under specific conditions, although the 2-position is generally more activated. nih.gov The true power of this arrangement lies in the ability to perform sequential reactions. For example, a synthetic chemist could first perform a Suzuki coupling at the 2-chloro position and then execute an SNAr reaction at the 4-fluoro position, or vice versa, by carefully selecting the reaction conditions.

Finally, the acetic acid side chain at the 6-position remains available for a multitude of transformations. After the pyridine core has been elaborated, this group can be converted into an amide, ester, or used in a cyclization reaction to build a fused ring system. This multi-stage functionalization capacity makes this compound an ideal starting material for generating libraries of diverse compounds for screening in drug discovery and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClFNO2 B14854253 2-Chloro-4-fluoropyridine-6-acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

IUPAC Name

2-(6-chloro-4-fluoropyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5ClFNO2/c8-6-2-4(9)1-5(10-6)3-7(11)12/h1-2H,3H2,(H,11,12)

InChI Key

BSVOIPSIEJZZJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)Cl)F

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 4 Fluoropyridine 6 Acetic Acid

Approaches to the 2-Chloro-4-fluoropyridine (B1362352) Core

The formation of the 2-chloro-4-fluoropyridine scaffold can be achieved through various synthetic routes, including modification of pre-existing pyridine (B92270) rings or by constructing the ring system from acyclic precursors.

Halogenation Strategies on Pyridine Precursors

One of the most direct methods to synthesize the 2-chloro-4-fluoropyridine core involves the selective halogenation of suitable pyridine precursors. This can be approached by either introducing the fluorine and then the chlorine atom, or vice versa.

A common strategy is the halogen exchange fluorination. For instance, a readily available dichloropyridine, such as 2,4-dichloropyridine, can be subjected to a nucleophilic fluorination reaction. This typically involves heating the dichloropyridine with a fluoride (B91410) salt, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst to enhance the reaction rate and yield. The greater reactivity of the chlorine atom at the 4-position towards nucleophilic aromatic substitution facilitates the selective replacement of one chlorine atom with fluorine.

PrecursorReagentsConditionsProductYield
2,4-DichloropyridineKFHigh Temperature, Aprotic Solvent2-Chloro-4-fluoropyridineModerate to High

Alternatively, direct chlorination of a 4-fluoropyridine (B1266222) precursor can be employed. The electron-withdrawing nature of the fluorine atom deactivates the pyridine ring towards electrophilic substitution, making direct chlorination challenging and often requiring harsh conditions. However, specific activating strategies or the use of potent chlorinating agents can achieve the desired transformation.

Regioselective Introduction of Fluorine and Chlorine Atoms on Pyridine Ring Systems

Achieving the specific 2-chloro-4-fluoro substitution pattern requires high regioselectivity. The inherent electronic properties of the pyridine ring and the influence of existing substituents guide the position of incoming groups.

For instance, starting with pyridine N-oxide allows for functionalization at the 2- and 4-positions. Nitration of pyridine N-oxide, followed by conversion of the nitro group to a halogen, is a classic approach. Subsequent manipulation of the N-oxide and other functional groups can lead to the desired 2,4-disubstituted pattern. The reaction of pyridine N-oxides with phosphoryl chloride (POCl₃) is a well-established method for introducing a chlorine atom at the 2-position. prepchem.com

The regioselectivity of fluorination can be controlled by the choice of fluorinating agent and the substrate. Electrophilic fluorinating agents, such as Selectfluor®, can be used, although the electron-deficient nature of the pyridine ring can make these reactions difficult. ucmerced.edu Nucleophilic aromatic substitution (SNAr) reactions are generally more effective for introducing fluorine onto a pre-halogenated pyridine ring. The reactivity of halogens towards SNAr on a pyridine ring typically follows the order 4- > 2- > 3-. This differential reactivity can be exploited for selective substitution. acs.orgnih.gov

De Novo Pyridine Ring Synthesis with Controlled Substitution

Building the pyridine ring from acyclic precursors offers a powerful method for controlling the substitution pattern from the outset. Various condensation and cycloaddition reactions can be employed to construct the heterocyclic core with the required chloro and fluoro substituents already in place or in the form of precursor functionalities that can be readily converted.

One such approach involves the [4+2] cycloaddition (Diels-Alder reaction) of a suitably substituted 1-azadiene with an appropriate dienophile. acs.org The substituents on the diene and dienophile can be chosen to directly yield the desired 2-chloro-4-fluoropyridine skeleton upon aromatization of the initial cycloadduct.

Another powerful strategy is the multicomponent reaction, where three or more starting materials combine in a single pot to form the pyridine ring. For example, a variation of the Hantzsch pyridine synthesis or other condensation reactions involving ammonia (B1221849) or an ammonia equivalent, a dicarbonyl compound, and another component can be designed to incorporate the necessary halogen atoms. rsc.orgnih.gov These methods provide a convergent and often efficient route to highly substituted pyridines.

Reaction TypePrecursorsKey Features
CycloadditionSubstituted 1-azadienes and alkynesHigh control over substituent placement
Multicomponent CondensationAldehydes, ketones, ammonia sourceConvergent synthesis, atom economy

Functionalization at Position 6 to Introduce the Acetic Acid Moiety

Once the 2-chloro-4-fluoropyridine core is established, the next critical step is the introduction of the acetic acid group at the 6-position.

Direct Acylation or Carboxylation Methods

Directly introducing a two-carbon chain at the 6-position of the pre-formed 2-chloro-4-fluoropyridine ring can be challenging due to the deactivated nature of the ring. However, certain advanced methodologies can be considered.

Direct C-H carboxylation of pyridines has emerged as a powerful tool, often utilizing transition metal catalysis. chemistryviews.orgazom.comrsc.org While this would introduce a carboxylic acid group, subsequent homologation would be required to form the acetic acid moiety. The regioselectivity of such reactions would be a critical factor to control.

Alternatively, acylation reactions, such as the Friedel-Crafts acylation, are generally not effective on pyridine itself due to the deactivating effect of the nitrogen atom. However, modifications of this reaction or the use of highly reactive acylating agents under specific conditions might be explored.

Conversion of Pre-existing Functional Groups to Acetic Acid Derivatives

A more common and reliable approach is to introduce a functional group at the 6-position that can be subsequently converted into the acetic acid side chain. This multi-step process offers greater control and is often more synthetically feasible.

One strategy involves the introduction of a methyl group at the 6-position. This can be achieved through various cross-coupling reactions if a halogen is present at the 6-position, or through de novo synthesis of 6-methyl-2-chloro-4-fluoropyridine. The methyl group can then be halogenated to a halomethyl group (e.g., -CH₂Cl or -CH₂Br), which can be converted to a nitrile (-CN) via nucleophilic substitution with a cyanide salt. Hydrolysis of the resulting (2-chloro-4-fluoropyridin-6-yl)acetonitrile under acidic or basic conditions would then yield the desired 2-chloro-4-fluoropyridine-6-acetic acid. nih.gov

Another pathway involves the introduction of a formyl group (-CHO) at the 6-position via methods like the Vilsmeier-Haack reaction on an activated pyridine derivative. The aldehyde can then undergo a Wittig reaction or a related olefination to introduce a two-carbon chain, which can be subsequently oxidized to the carboxylic acid.

Furthermore, if a 6-halopyridine derivative is available, it can be subjected to a variety of cross-coupling reactions. For instance, a palladium-catalyzed cross-coupling with a suitable two-carbon building block, such as a protected form of acetic acid or its synthetic equivalent, could directly install the desired side chain.

Precursor Functional Group at C-6Reaction Sequence
-CH₃ (Methyl)1. Radical halogenation -> -CH₂X 2. Cyanation -> -CH₂CN 3. Hydrolysis -> -CH₂COOH
-CHO (Formyl)1. Wittig reaction -> -CH=CH-R 2. Oxidative cleavage -> -COOH (followed by homologation)
-Br or -I (Halogen)1. Palladium-catalyzed cross-coupling with a malonate ester 2. Hydrolysis and decarboxylation -> -CH₂COOH

Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a single step, avoiding the isolation of intermediates. nih.govresearchgate.net Cascade reactions, similarly, involve a sequence of intramolecular transformations to rapidly build molecular complexity.

Employment of Active Methylene (B1212753) Compounds in Pyridine Synthesis

The synthesis of pyridine rings often utilizes the reactivity of active methylene compounds (compounds with a CH2 group flanked by two electron-withdrawing groups). mdpi.com Classic methods like the Hantzsch pyridine synthesis, and its variations, exemplify this approach. acsgcipr.org These reactions typically involve the condensation of an aldehyde, a β-ketoester, and an enamine or ammonia source. nih.gov

For a target like this compound, a retrosynthetic approach might involve a highly functionalized pyridine precursor synthesized via an MCR. For instance, a four-component reaction involving an aldehyde, an active methylene compound (e.g., ethyl cyanoacetate), a ketone, and ammonium (B1175870) acetate (B1210297) can yield highly substituted pyridones. nih.govacs.org While this does not directly yield the target compound, it provides a versatile scaffold that can be further modified. The choice of starting materials is crucial for installing the necessary functional groups that can later be converted to the chloro, fluoro, and acetic acid moieties.

Microwave-assisted MCRs have been shown to significantly reduce reaction times and improve yields, offering a greener alternative to conventional heating. mdpi.comacs.org

Table 1: Examples of Multi-Component Reactions for Pyridine Synthesis

ReactantsConditionsProduct TypeYieldReference
Aromatic Aldehyde, N-alkyl-2-cyanoacetamide, MalononitrileK₂CO₃, EtOH, Microwave6-Amino-1-alkyl-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitrileHigh mdpi.com
p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetateEthanol (B145695), Microwave (2-7 min)Substituted 2-oxo-1,2-dihydropyridine-3-carbonitrile82-94% nih.govacs.org

Annulation and Cyclization Processes for Substituted Pyridines

Annulation reactions, where a new ring is formed onto a pre-existing one, and other cyclization strategies are fundamental to synthesizing substituted pyridines. nih.gov These methods can involve various precursors and reaction types, including [3+2] and [4+2] cycloadditions, as well as cascade annulations. rsc.orgrsc.orgchim.it

One approach involves the self-[3+2] annulation of pyridinium (B92312) salts, which can be prepared from the reaction of pyridine with α-brominated ketones. rsc.org Under basic conditions, these salts can dimerize and cyclize to form complex N-aryl substituted 2-pyridones without the need for a transition metal catalyst. rsc.org Another strategy describes a one-pot, four-component annulation of aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium acetate under solvent-free conditions to produce tetra-arylpyridines. acs.org

These methodologies highlight the construction of the core pyridine ring from acyclic precursors. For the synthesis of this compound, this would entail designing acyclic starting materials that already contain the necessary halogen atoms or precursors that can be readily converted to them post-cyclization.

Catalytic Methodologies in the Synthesis of this compound

Catalysis provides powerful tools for the efficient and selective synthesis and functionalization of heterocyclic compounds. Transition-metal catalysis, organocatalysis, and photoredox catalysis all offer unique advantages for accessing complex molecules like this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. researchgate.net For a molecule like this compound, these methods are particularly useful for introducing the acetic acid side chain onto a pre-formed 2-chloro-4-fluoropyridine core.

Reactions such as Suzuki, Negishi, and Stille couplings can be used to form a C(sp²)-C(sp³) bond at the 6-position of the pyridine ring. This would typically involve:

Synthesis of a 2-chloro-4-fluoro-6-halopyridine (e.g., 6-bromo or 6-iodo).

Coupling of this halo-pyridine with an organometallic reagent containing the acetic acid ester moiety, such as a zinc reagent (Negishi coupling) or a boronic ester (Suzuki coupling), in the presence of a palladium or nickel catalyst. organic-chemistry.org

The choice of catalyst, ligand, and reaction conditions is critical to achieve high selectivity and yield, especially given the presence of other halogen substituents on the pyridine ring. nih.govresearchgate.net

Table 2: Representative Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction TypeCatalyst/LigandCoupling PartnersBond FormedReference
Suzuki CouplingPd(PPh₃)₄, PdCl₂(dppf)Aryl/Vinyl Halide + Organoboron CompoundC-C
Negishi CouplingPd₂(dba)₃ / X-PhosAryl Halide + Organozinc ReagentC-C organic-chemistry.org
Buchwald-Hartwig AminationPalladium-based catalystsAryl Halide + AmineC-N nih.gov

Organocatalytic and Electrocatalytic Approaches for Pyridine Functionalization

In recent years, organocatalysis and electrocatalysis have emerged as powerful, metal-free alternatives for chemical synthesis. Organocatalytic methods for pyridine functionalization often proceed through radical intermediates. For example, a photochemical approach uses a dithiophosphoric acid as an organocatalyst that, upon irradiation, facilitates the generation of pyridinyl radicals from pyridinium ions. nih.govnih.govresearchgate.net These radicals can then couple with other radical species, allowing for C-H functionalization and the formation of new C-C bonds with high regioselectivity. nih.govnih.goviciq.org This strategy offers a distinct mechanism compared to traditional methods and could potentially be applied to functionalize a 2-chloro-4-fluoropyridine substrate. nih.gov

Electrocatalysis offers another sustainable approach. While often used for hydrogenation reactions, which saturate the pyridine ring, electrocatalytic methods can also be employed for functionalization. nih.govacs.org For instance, the electrocatalytic synthesis of pyridine oximes has been demonstrated by using in-situ generated hydroxylamine (B1172632) from the reduction of nitric oxide species. researchgate.net While not directly applicable to the target molecule, this illustrates the potential of electrosynthesis to generate reactive species under mild conditions for pyridine modification.

Photoredox Catalysis in Fluoropyridine Synthesis

Visible-light photoredox catalysis has revolutionized the synthesis of complex organic molecules, particularly those containing fluorine. mdpi.com This technique uses a photocatalyst (often an iridium or ruthenium complex, or an organic dye) that, when excited by light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates under exceptionally mild conditions. mdpi.comresearchgate.net

This methodology is highly relevant for the synthesis of fluorinated pyridines. One reported method describes the synthesis of 3-fluoropyridines through a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium acetate. acs.org The reaction is catalyzed by fac-Ir(ppy)₃ under blue LED irradiation. This strategy builds the fluoropyridine ring from acyclic, fluorinated precursors. acs.org

Alternatively, photoredox catalysis can be used for the late-stage functionalization of a pre-existing fluoropyridine ring. The generation of radicals from various precursors allows for their addition to the pyridine ring, providing a pathway to introduce complex side chains. acs.orgnih.gov

Green Chemistry Approaches and Sustainable Synthetic Protocols for this compound

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. While specific green chemistry protocols for the synthesis of this compound are not extensively documented in publicly available literature, the principles of green chemistry can be applied to its synthesis by drawing parallels from established methods for other pyridine derivatives. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Key green chemistry strategies applicable to the synthesis of functionalized pyridines include the use of alternative energy sources, employment of eco-friendly catalysts, and the design of multi-component, one-pot reactions. Such strategies aim to create more sustainable pathways to valuable chemical entities.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. researchgate.net This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, which can accelerate reaction rates and sometimes enable reactions that are difficult under conventional heating. For the synthesis of pyridine derivatives, microwave irradiation has been successfully employed in various reaction types, including one-pot multi-component reactions. mdpi.comnih.gov These methods offer significant advantages by shortening reaction times from hours to minutes and often improving yields compared to traditional heating methods. mdpi.comnih.gov Furthermore, microwave conditions can facilitate solvent-free reactions, providing an even more environmentally friendly alternative. organic-chemistry.org

Green Catalysts and Reaction Media

The use of green catalysts is a cornerstone of sustainable synthesis. This includes the use of reusable, non-toxic, and highly efficient catalytic systems. For the synthesis of pyridine derivatives, various green catalysts have been explored, such as:

Nanocatalysts: Magnetic nanocatalysts, for instance, offer high surface-to-volume ratios and can be easily recovered from the reaction mixture using a magnet, allowing for their reuse. nih.gov Copper nanoparticles on charcoal have also been used as a recyclable catalyst for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.net

Ionic Liquids: Ionic liquids, particularly those that are reusable, can serve as both catalysts and environmentally benign reaction media. researchgate.net

Biocatalysts: The use of enzymes or whole-cell systems presents a promising green alternative to traditional chemical catalysis, offering high selectivity under mild reaction conditions. rsc.orgchemrxiv.org

In addition to green catalysts, the choice of solvent is critical. Water is an ideal green solvent, and methods for synthesizing pyridine derivatives in aqueous media are highly desirable. rsc.org Solvent-free, or solid-state, reactions represent another important green chemistry approach, minimizing the use of volatile organic compounds. researchgate.net

Multi-component and One-Pot Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are inherently green as they reduce the number of synthetic steps, minimize waste generation, and save time and energy. nih.gov The Guareschi–Thorpe synthesis of pyridines, for example, can be performed as a multi-component reaction in an aqueous medium, offering an eco-friendly and user-friendly approach. rsc.org One-pot syntheses, a related strategy, also contribute to a more sustainable process by avoiding the isolation and purification of intermediates. acs.org

The following table summarizes various green chemistry approaches that could be adapted for the synthesis of this compound, based on successful applications in the synthesis of other pyridine derivatives.

Table 1: Overview of Green Chemistry Approaches for Pyridine Synthesis

Green Chemistry Approach Key Advantages Examples in Pyridine Synthesis (for related compounds)
Microwave-Assisted Synthesis Reduced reaction times, higher yields, potential for solvent-free conditions. organic-chemistry.org One-pot Bohlmann-Rahtz synthesis of tri- and tetrasubstituted pyridines. researchgate.netorganic-chemistry.org
Nanocatalysis High catalytic activity, reusability, and ease of separation. nih.govresearchgate.net Synthesis of 2-amino-3-cyanopyridines using copper nanoparticles on charcoal. researchgate.net
Biocatalysis High selectivity, mild reaction conditions, and use of renewable resources. rsc.orgchemrxiv.org Synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. rsc.orgchemrxiv.org
Aqueous Media Synthesis Use of a non-toxic, non-flammable, and inexpensive solvent. rsc.org Guareschi–Thorpe synthesis of hydroxy pyridines in an aqueous medium. rsc.org
Multi-component Reactions (MCRs) Increased efficiency, reduced waste, and simplified procedures. nih.gov Three-component synthesis of pyridylacetic acid derivatives. acs.org

Chemical Reactivity and Transformation Studies of 2 Chloro 4 Fluoropyridine 6 Acetic Acid

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the pyridine (B92270) ring of 2-Chloro-4-fluoropyridine-6-acetic acid. The presence of two different halogen atoms at positions activated by the ring nitrogen atom raises critical questions of regioselectivity and reactivity.

Regioselectivity at Chloro and Fluoro Positions on the Pyridine Ring

In SNAr reactions on halo-substituted pyridines, the position of nucleophilic attack is governed by the intrinsic electronic properties of the ring and the nature of the leaving group. For 2,4-dihalopyridines, nucleophilic attack generally occurs preferentially at the 4-position. epfl.chuoanbar.edu.iq This preference is due to the greater ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during attack at the C-4 (para) position compared to the C-2 (ortho) position.

Furthermore, the identity of the halogen atom significantly influences the rate of substitution. In nucleophilic aromatic substitutions, the carbon-fluorine bond is considerably more labile than the carbon-chlorine bond. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the transition state. nih.gov Experimental studies have demonstrated this reactivity difference; for instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine (B119429) under the same conditions. nih.govepfl.chlookchem.com

For this compound, these two factors work in concert. The inherent electronic preference for attack at the 4-position is amplified by the greater reactivity of the fluoride (B91410) leaving group compared to the chloride. Consequently, nucleophilic aromatic substitution reactions on this substrate are expected to proceed with high regioselectivity, with the nucleophile displacing the fluorine atom at the C-4 position.

Table 1: Relative Reactivity of Halogens in Nucleophilic Aromatic Substitution
Halogen (Leaving Group)Position on Pyridine RingRelative Rate of SubstitutionGoverning Factor
FluorineC-4HighestHigh Electronegativity, Favorable C-F bond cleavage kinetics nih.govresearchgate.net
ChlorineC-2LowerLess effective leaving group compared to fluorine in SNAr nih.govepfl.ch

Reactivity with Various Nucleophiles (e.g., Oxygen, Nitrogen, Carbon, Sulfur-based)

Given the high regioselectivity for substitution at the C-4 position, this compound serves as a valuable scaffold for introducing a variety of functional groups. The mild conditions often required for displacing the highly reactive fluoride allow for a broad scope of nucleophiles. nih.gov

Oxygen-based Nucleophiles: Reactions with alkoxides (e.g., sodium ethoxide) or phenoxides would yield the corresponding 4-alkoxy or 4-aryloxy derivatives. Hydroxide ions can be used to introduce a hydroxyl group, leading to the formation of 2-chloro-4-hydroxypyridine-6-acetic acid.

Nitrogen-based Nucleophiles: A wide array of nitrogen nucleophiles, including ammonia (B1221849), primary and secondary amines (e.g., piperidine), and anilines, can be employed to synthesize 4-amino-substituted pyridine derivatives. rsc.org Such reactions are fundamental in building more complex molecules for various applications.

Carbon-based Nucleophiles: Carbanions, such as those derived from malonates or other activated methylene (B1212753) compounds, can be used to form new carbon-carbon bonds at the 4-position. nih.gov This allows for the extension of the carbon framework of the molecule.

Sulfur-based Nucleophiles: Thiolates (e.g., sodium thiophenoxide) readily displace the fluoride to form 4-thioether derivatives. nih.gov These reactions are typically efficient due to the high nucleophilicity of sulfur species.

Impact of Acetic Acid Side Chain on SNAr Reactivity

Substituents on the pyridine ring exert a significant electronic influence on its reactivity towards nucleophiles. Electron-withdrawing groups generally activate the ring for SNAr by stabilizing the negatively charged Meisenheimer complex intermediate. nih.gov

Reactions of the Carboxylic Acid Functionality

The acetic acid moiety at the C-6 position provides a second reactive handle on the molecule, allowing for derivatization through standard carboxylic acid chemistry.

Esterification and Amidation Reactions for Derivatization

The carboxylic acid group of this compound can be readily converted into esters and amides, which are common derivatives in medicinal chemistry and materials science.

Esterification: The compound can undergo Fischer esterification by reacting with an alcohol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). This reaction is typically performed under heating to drive the equilibrium towards the ester product. Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an alcohol.

Amidation: Amides can be synthesized by reacting the carboxylic acid with an amine. This transformation usually requires the use of a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) to activate the carboxylic acid. The activated intermediate then readily reacts with a primary or secondary amine to form the corresponding amide bond. Copper-catalyzed methods have also been developed for the amidation of related chloropyridine structures. rsc.org

Decarboxylation Pathways and Control Mechanisms

Heterocyclic acetic acids, particularly those with the acetic acid group at the 2- or 4-position of a pyridine ring, are known to be susceptible to decarboxylation upon heating. nih.govrsc.org This reaction involves the loss of carbon dioxide (CO₂) to yield a methyl-substituted pyridine.

The mechanism for the decarboxylation of 2-pyridylacetic acids is believed to proceed through a zwitterionic intermediate or ylide. researchgate.netstackexchange.com The pyridine nitrogen plays a crucial role by stabilizing the negative charge that develops on the α-carbon as the C-C bond cleaves. The zwitterionic form of the acid is often the key reactive species. rsc.org

Table 2: Factors Influencing Decarboxylation of Pyridineacetic Acids
FactorEffect on DecarboxylationMechanism/Reason
HeatPromotesProvides activation energy for C-C bond cleavage. wikipedia.org
Acidic ConditionsCan promoteFacilitates formation of intermediates susceptible to decarboxylation. researchgate.net
Zwitterion FormationFacilitatesThe zwitterionic species is often the key reactant in the decarboxylation pathway. rsc.orgresearchgate.net
Catalysts (e.g., Ag₂CO₃, Cu salts)Can catalyzeMetal ions can coordinate to the carboxylate and facilitate CO₂ loss. organic-chemistry.org
SolventInfluences rateSolvent polarity and hydrogen bonding ability can stabilize or destabilize the transition state. researchgate.net

Controlling this undesired decarboxylation is critical during synthesis and derivatization. Key control mechanisms include:

Temperature Management: Performing reactions at lower temperatures can prevent the molecule from reaching the activation energy required for decarboxylation.

pH Control: Maintaining neutral or carefully controlled basic conditions can suppress the formation of the zwitterionic species that readily decarboxylates. stackexchange.com

Choice of Reagents: Using mild reaction conditions and avoiding strong acids or bases where possible can help preserve the acetic acid functionality. For instance, using coupling agents for amidation at room temperature is preferable to high-temperature methods.

Reduction of the Carboxylic Acid to Alcohols or Aldehydes

The reduction of the carboxylic acid moiety in this compound to its corresponding primary alcohol, 2-(2-Chloro-4-fluoropyridin-6-yl)ethanol, or aldehyde, 2-(2-Chloro-4-fluoropyridin-6-yl)acetaldehyde, is a fundamental transformation. The choice of reducing agent is critical for achieving the desired product and avoiding side reactions on the sensitive halopyridine ring.

Carboxylic acids are generally resistant to reduction and require powerful reducing agents. libretexts.orglibretexts.org Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the conversion of carboxylic acids to primary alcohols. libretexts.org The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the alcohol. libretexts.org It is important to note that LiAlH₄ is a highly reactive, non-selective reagent and would also reduce any other susceptible functional groups.

Conversely, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is typically incapable of reducing carboxylic acids or esters. libretexts.orglibretexts.org This difference in reactivity allows for selective reductions in molecules containing both a carboxylic acid and a more easily reducible group like a ketone.

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as it requires a reagent that is reactive enough to reduce the acid but not so reactive that it continues the reduction to the alcohol. This can often be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or ester, and then using a sterically hindered or less reactive hydride reagent.

Table 1: Expected Reduction Products and Reagents

Starting Material Reagent Expected Product Notes
This compound 1. LiAlH₄ 2. H₃O⁺ 2-(2-Chloro-4-fluoropyridin-6-yl)ethanol Strong, non-selective reducing agent.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. This makes electrophilic aromatic substitution (SₑAr) reactions on pyridine significantly slower and require harsher conditions. wikipedia.org The nitrogen atom can also be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring by introducing a positive charge. wikipedia.org

In the case of this compound, the pyridine nucleus is further deactivated by the strong electron-withdrawing inductive effects of the chloro, fluoro, and acetic acid substituents. These groups decrease the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org

If an electrophilic substitution were to occur, the position of substitution would be directed by the existing substituents. The pyridine nitrogen strongly directs incoming electrophiles to the C3 and C5 positions. In this molecule, both C3 and C5 are available. The combined directing effects of the substituents would need to be considered, but generally, electrophilic substitution on such a heavily deactivated pyridine ring is exceptionally difficult and often impossible to achieve directly. wikipedia.org Alternative strategies, such as activating the ring via N-oxide formation, are typically required for substituted pyridines.

Metalation and Cross-Coupling Reactions on this compound

The halogen substituents on the pyridine ring provide versatile handles for metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The C2-chloro and C4-fluoro atoms are potential sites for such transformations.

Metalation: Directed ortho-metalation (DoM) is a key strategy for functionalizing aromatic rings. However, in this compound, the most acidic proton is that of the carboxylic acid. In the presence of a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), deprotonation would occur at the carboxylic acid first. If a superbase or specific directing group strategy were employed after protecting the acid, regioselective deprotonation of the pyridine ring could be possible. For example, studies on 4-chloro-3-fluoropyridine (B1587321) have shown that kinetic deprotonation with LDA occurs regioselectively at the C2 position, adjacent to the nitrogen and between the two halogens. acs.org This suggests that if the C6-acetic acid group were modified, metalation might be directed to the C5 position.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, Negishi, and Sonogashira reactions are highly effective for functionalizing halopyridines. The chlorine atom at the C2 position is the most likely site for oxidative addition to a Pd(0) catalyst, making it the primary handle for cross-coupling. While C-F bond activation is also possible, it typically requires more specialized catalytic systems. mdpi.com

Nucleophilic Aromatic Substitution (SₙAr) is also a relevant pathway for functionalizing halopyridines. Both the C2-chloro and C4-fluoro positions are activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine ring. Generally, the rate of SₙAr on halopyridines is faster for fluorine than for chlorine, suggesting that the C4 position could be more reactive towards certain nucleophiles under specific conditions. nih.gov Research on various 2-chloropyridine derivatives shows they can be converted to substituted glutathione (B108866) conjugates via displacement of the chlorine atom. nih.govresearchgate.net

Table 2: Potential Cross-Coupling Reactions on Analogous Halofluoropyridines

Reaction Type Substrate Example Coupling Partner Catalyst/Conditions Product Example Yield Ref
Sonogashira 6-Bromo-3-fluoro-2-cyanopyridine 1-Ethyl-4-ethynylbenzene Pd(PPh₃)₄, CuI, THF/Et₃N, rt 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile 92% soton.ac.uk

Rearrangement Reactions and Pericyclic Processes

Rearrangement reactions involving the pyridineacetic acid side chain could provide routes to other functionalized heterocyclic systems. While no specific studies on this compound were found, analogous transformations of pyridine carboxylic acid derivatives are known.

One potential transformation is the Curtius or Hofmann rearrangement. If the carboxylic acid is converted to its corresponding acyl azide (B81097) (for the Curtius rearrangement) or primary amide (for the Hofmann rearrangement), it could be rearranged to an isocyanate, which can then be trapped by various nucleophiles to yield amines, ureas, or carbamates. A patent describes the synthesis of 2-amino-4-fluoropyridine (B1287999) via a Hofmann amide degradation of 4-fluoropyridine-2-formamide, demonstrating the feasibility of this type of rearrangement on a fluorinated pyridine ring. google.com

Additionally, some pyridineacetic acids have been observed to undergo dimerization under the influence of activating agents, leading to the formation of more complex quinolizinone structures. researchgate.net The rearrangement of pyridine N-oxides, often with acetic anhydride (B1165640), is another well-documented reaction that leads to the formation of acetoxypyridines or pyridones, though this would require prior oxidation of the pyridine nitrogen. lookchem.comacs.org Pericyclic reactions are highly specific and would require the presence of suitable diene or dienophile systems, which are not immediately apparent in the structure of this compound without further modification.

Computational and Theoretical Investigations of 2 Chloro 4 Fluoropyridine 6 Acetic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of complex organic compounds.

The electronic structure of 2-Chloro-4-fluoropyridine-6-acetic acid is significantly influenced by its substituents. The pyridine (B92270) ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is amplified by the presence of the chloro and fluoro groups, which are electron-withdrawing. nih.gov DFT studies on similar substituted pyridines show that halogen atoms modulate the charge distribution across the ring. researchgate.netrsc.org

The fluorine atom at the C4 position and the chlorine atom at the C2 position exert strong inductive effects, withdrawing electron density from the aromatic system. This withdrawal enhances the electrophilic character of the pyridine ring. The acetic acid group at the C6 position can act as either an electron-withdrawing or -donating group depending on the specific interaction, but its carboxylic acid functionality is a key site for intermolecular interactions.

Natural Bond Orbital (NBO) analysis is a common computational technique used to study charge distribution and bonding. For this molecule, NBO analysis would likely reveal significant positive charges on the carbon atoms attached to the halogens (C2 and C4) and the nitrogen atom, making these sites susceptible to nucleophilic attack. The charge distribution is a critical factor in determining the molecule's reactivity and interaction with other molecules. rsc.org

Table 1: Predicted Mulliken Atomic Charges for this compound (Note: These are representative values based on DFT calculations of analogous structures and may vary with the level of theory and basis set used.)

AtomPredicted Charge (a.u.)
N1-0.33
C2+0.15
C3-0.05
C4+0.10
C5-0.09
C6+0.15
Cl-0.05
F-0.25
O (carbonyl)-0.55
O (hydroxyl)-0.65
H (hydroxyl)+0.45

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energies and distributions of these orbitals determine the molecule's electrophilic and nucleophilic nature.

For this compound, the electron-withdrawing substituents are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. A lower LUMO energy indicates a stronger electrophile, making the molecule more susceptible to nucleophilic attack. pku.edu.cn The LUMO is likely to be distributed over the pyridine ring, with significant contributions from the C2 and C6 positions, which are adjacent to the nitrogen and bear a chloro and an acetic acid group, respectively. This suggests that nucleophilic aromatic substitution (SNAr) reactions might preferentially occur at these sites. researchgate.net

The HOMO, on the other hand, would likely be located on the acetic acid group, particularly the oxygen atoms, as well as having contributions from the pyridine ring's π-system. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Energies (Note: Values are hypothetical, based on typical DFT calculations for similar halogenated aromatic compounds.)

OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.8
HOMO-LUMO Gap5.7

Molecular Modeling and Dynamics Simulations

While QM calculations provide insights into the electronic properties of a single molecule, molecular modeling and dynamics simulations are essential for understanding its behavior in a condensed phase, such as in solution.

The acetic acid side chain introduces conformational flexibility to the molecule. The rotation around the C6-CH₂ and CH₂-COOH single bonds can lead to different spatial arrangements (conformers). Computational studies on similar molecules, like acetic acid itself, show that the orientation of the carboxylic acid group can significantly impact its interactions and reactivity. nih.gov For this compound, conformational analysis would identify the most stable conformers and the energy barriers between them. The preferred conformation will likely be one that minimizes steric hindrance between the acetic acid group and the adjacent nitrogen atom and C5-hydrogen.

In solution, the reactivity of this compound is heavily influenced by its interactions with solvent molecules. The carboxylic acid group is a strong hydrogen bond donor (from the -OH group) and acceptor (from the C=O group). mdpi.com The pyridine nitrogen is also a hydrogen bond acceptor. These interactions can stabilize the molecule and affect its electronic properties.

Molecular dynamics simulations can model the solvation shell around the molecule, revealing how solvent molecules arrange themselves and interact with different functional groups. nih.gov In protic solvents like water or alcohols, strong hydrogen bonding to the carboxylic acid and pyridine nitrogen can alter the charge distribution and, consequently, the reactivity of the molecule. rsc.org For instance, solvation can influence the ease of deprotonation of the carboxylic acid and modulate the electrophilicity of the pyridine ring. Studies on pyridine-acetic acid mixtures have shown the formation of hydrogen-bonded chains. rsc.org

Mechanistic Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms at the molecular level. rsc.org For this compound, several types of reactions could be explored.

Similarly, the mechanism of reactions involving the acetic acid side chain, such as esterification or amidation, can be computationally modeled. These studies can reveal the role of catalysts, the effect of solvent, and the stereochemistry of the reaction. Computational elucidation of reaction mechanisms provides a detailed picture of the chemical transformation that is often difficult to obtain through experimental methods alone. osu.eduacs.org

Structure-Reactivity Relationships and Design Principles

Computational studies can establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). By systematically modifying the structure of this compound in silico (e.g., by changing the substituents on the pyridine ring) and calculating relevant electronic and steric descriptors, it is possible to build models that correlate these structural features with reactivity or other desired properties.

These models can then be used to:

Predict the Reactivity of Novel Analogs: Before undertaking laborious and expensive laboratory synthesis, computational models can screen a virtual library of related compounds to identify those with the most promising reactivity profiles.

Guide the Design of New Compounds: The insights gained from structure-reactivity relationships can inform the rational design of new derivatives of this compound with tailored properties. For example, if a particular electronic property is found to be crucial for a desired reaction, new substituents can be chosen to modulate this property in a predictable way.

Role As a Building Block and Synthetic Intermediate in Advanced Organic Chemistry

Synthesis of Complex Pyridine-Containing Architectures

The inherent reactivity of 2-Chloro-4-fluoropyridine-6-acetic acid facilitates its use in the synthesis of intricate molecules containing a pyridine (B92270) scaffold. The chloro and fluoro substituents act as leaving groups for nucleophilic substitution and as handles for metal-catalyzed cross-coupling reactions, while the acetic acid side chain can participate in various condensation and cyclization reactions.

The bifunctional nature of this compound, possessing both an electrophilic pyridine ring and a nucleophilic/electrophilic acetic acid side chain, makes it an ideal precursor for the synthesis of fused heterocyclic systems. These reactions typically involve an initial reaction at one of the functional groups, followed by an intramolecular cyclization.

For instance, the acetic acid moiety can be converted into an ester or an amide, which can then undergo intramolecular cyclization. The chloro group at the 2-position is particularly susceptible to nucleophilic displacement, which can be exploited to form a new ring fused to the pyridine core. While direct examples involving this compound are not extensively documented in readily available literature, the synthesis of analogous fused systems like pyrido[1,2-c]pyrimidines demonstrates the principle. nih.gov In a related synthetic strategy, the cyclocondensation of 2-aminopyridine (B139424) derivatives with reagents like acetic anhydride (B1165640) can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) systems. mdpi.com This suggests that derivatization of the acetic acid group of this compound, followed by reaction with a suitable binucleophile, could provide a pathway to novel fused heterocycles.

The general strategy involves leveraging the acetic acid side chain to introduce a nucleophilic component that can subsequently attack the electrophilic carbon at the 2-position of the pyridine ring, displacing the chloride and forming a new fused ring.

Table 1: Potential Fused Heterocyclic Systems from this compound

Precursor Derivative Reaction Type Fused Ring System
2-Chloro-4-fluoropyridine-6-acetamide Intramolecular Nucleophilic Substitution Pyrido-pyrimidinone derivative
This compound hydrazide Cyclocondensation Pyrido-triazinone derivative

The presence of two distinct halogen atoms on the pyridine ring allows for the regioselective introduction of various substituents. The chlorine atom at the 2-position and the fluorine atom at the 4-position can be sequentially or selectively replaced by different nucleophiles or coupled with diverse partners via transition-metal catalysis. This differential reactivity is a cornerstone for creating a library of polysubstituted pyridines from a single starting material. rsc.org

Nucleophilic aromatic substitution (SNAr) reactions are common for halopyridines. The reactivity of the halogens towards nucleophilic attack is influenced by the electron-withdrawing nature of the pyridine nitrogen. Generally, the 2- and 4-positions are most activated. In this compound, both halogens are in activated positions. The relative reactivity can be tuned by the choice of nucleophile and reaction conditions. For example, soft nucleophiles might preferentially displace the chlorine, while hard nucleophiles might favor substitution of the fluorine.

Furthermore, the acetic acid side chain can be readily modified. The carboxylic acid can be converted to esters, amides, ketones, or reduced to an alcohol, each of which can be further functionalized. This dual approach of modifying both the ring and the side chain provides access to a vast chemical space of polysubstituted pyridine derivatives. organic-chemistry.orgnih.gov

Design and Synthesis of this compound Analogues and Derivatives

The structural framework of this compound is a template for the design and synthesis of numerous analogues and derivatives with potentially tailored properties. By systematically modifying each functional group, chemists can explore structure-activity relationships for various applications.

Derivatization of the carboxylic acid group is a common strategy. Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters. Treatment with amines, using coupling agents like DCC or EDC, produces a wide array of amides. The synthesis of the corresponding acid hydrazide can be achieved by reacting the methyl ester with hydrazine (B178648) hydrate, which serves as a key intermediate for synthesizing other heterocyclic moieties like oxadiazoles. scispace.com

Modification of the pyridine ring can be achieved through substitution of the halogen atoms. For instance, reaction with various amines, thiols, or alkoxides can introduce new functional groups at the 2- or 4-positions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, can be employed to form new carbon-carbon or carbon-nitrogen bonds, introducing aryl, heteroaryl, or alkyl groups.

Table 2: Examples of Synthesized Analogues and Derivatives

Reagent Functional Group Modified Product Class
Methanol, H₂SO₄ Acetic Acid Methyl Ester
Hydrazine Hydrate Acetic Acid (via ester) Acid Hydrazide
Various Amines, Coupling Agent Acetic Acid Amides
Arylboronic Acids, Pd Catalyst Chloro/Fluoro Group Aryl-substituted Pyridines

Enabling Strategies for Divergent Synthesis from a Common Intermediate

Divergent synthesis is a powerful strategy in medicinal and materials chemistry for creating a library of structurally diverse compounds from a common starting material. This compound is an excellent candidate for such an approach due to its multiple, orthogonally reactive functional groups. researchgate.netdigitellinc.com

A divergent synthetic plan could start with the selective protection or reaction of one functional group, followed by the transformation of another. For example, the acetic acid could first be converted to a stable ester. Then, the chloro group could be selectively substituted using a specific nucleophile or a cross-coupling reaction. Following this, the fluoro group could be replaced under different reaction conditions. Finally, deprotection or modification of the ester group would yield a polysubstituted pyridine. By changing the order of reactions and the reagents used at each step, a wide variety of final products can be accessed from the single parent compound.

This strategy allows for the efficient generation of compound libraries for screening purposes, accelerating the discovery of new molecules with desired biological or physical properties.

Applications in Precursor Synthesis for Advanced Materials and Agrochemicals

Pyridine-based compounds are integral to the agrochemical industry and are increasingly finding use in advanced materials. agropages.com The incorporation of fluorine atoms into organic molecules is known to enhance their biological activity and modify their physical properties, making fluorinated pyridines particularly valuable. mdpi.comethernet.edu.et

In the field of agrochemicals, pyridine derivatives are used as herbicides, insecticides, and fungicides. nih.gov The specific substitution pattern of this compound makes it a potential precursor for active ingredients. For example, the 2-chloro-pyridine moiety is a key structural feature in several commercial pesticides. The acetic acid side chain can be elaborated to form linkages found in various agrochemically active molecules. While direct use of this specific compound may not be widely published, its structural motifs are highly relevant. For instance, nicotinamide (B372718) derivatives, which are structurally related to pyridine carboxylic acids, have been synthesized and tested against bacterial wilt in tomatoes. nih.gov

In materials science, highly functionalized aromatic and heterocyclic compounds are used to synthesize polymers, dyes, and organic electronics. The rigid pyridine core, combined with the potential for polymerization or functionalization through its various reactive sites, suggests that derivatives of this compound could be explored as monomers for specialty polymers or as components in organic light-emitting diodes (OLEDs) or other electronic materials. The presence of fluorine can enhance properties like thermal stability and electron affinity, which are desirable in many advanced materials.

Advanced Analytical Characterization in Chemical Research

High-Resolution Spectroscopic Techniques for Structural Elucidation.

The definitive identification and structural confirmation of 2-Chloro-4-fluoropyridine-6-acetic acid rely on a suite of advanced spectroscopic techniques. These methods provide complementary information, allowing for a complete and unambiguous characterization of the molecule's atomic connectivity, molecular formula, and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a detailed map of the proton, carbon, and fluorine environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the acetic acid side chain, and the acidic proton of the carboxyl group. The aromatic protons would appear as doublets or doublets of doublets, influenced by both proton-proton (H-H) and proton-fluorine (H-F) coupling. The methylene protons would likely present as a singlet, while the carboxylic acid proton would be a broad singlet, often exchangeable with D₂O.

¹³C NMR: The ¹³C NMR spectrum would display seven unique carbon signals, one for each carbon atom in the distinct electronic environment of the molecule. The positions of these signals are dictated by the substitution pattern on the pyridine ring. Carbons directly bonded to electronegative atoms (N, Cl, F) will be significantly deshielded and appear at higher chemical shifts (downfield). Furthermore, the signals for carbons in proximity to the fluorine atom (C3, C4, C5) will exhibit splitting due to carbon-fluorine (C-F) coupling, providing crucial information about the fluorine atom's location.

¹⁹F NMR: Given the presence of a single fluorine atom, the ¹⁹F NMR spectrum is expected to show one primary signal. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. This signal would be split into a multiplet due to coupling with the adjacent aromatic protons (H3 and H5), confirming the connectivity within the pyridine ring.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹H ~11.0 - 13.0 br s -COOH
¹H ~7.5 d H-3
¹H ~7.2 d H-5
¹H ~3.8 s -CH₂-
¹³C ~170 s C=O
¹³C ~160 (d) d, ¹JCF C-4
¹³C ~155 s C-2
¹³C ~152 s C-6
¹³C ~115 (d) d, ²JCF C-5
¹³C ~110 (d) d, ²JCF C-3
¹³C ~45 s -CH₂-
¹⁹F ~ -115 m Ar-F

s = singlet, d = doublet, m = multiplet, br s = broad singlet. J-couplings (in Hz) would provide further structural detail.

High-Resolution Mass Spectrometry (HRMS) and Tandem MS for Molecular Formula and Fragmentation Analysis

HRMS is essential for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound, which is C₇H₅ClFNO₂. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, which would show two signals separated by approximately 2 Da with a relative intensity ratio of about 3:1 (M:M+2), a characteristic signature of a molecule containing one chlorine atom.

Tandem MS (MS/MS) experiments involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide evidence for the molecule's structure. For this compound, predictable fragmentation pathways include the loss of the carboxyl group, the entire acetic acid side chain, and the chlorine atom.

Table 2: Predicted HRMS and Fragmentation Data

Ion Formula Calculated m/z (Da) Description
[C₇H₅³⁵ClFNO₂ + H]⁺ 190.0016 Molecular Ion [M+H]⁺ (³⁵Cl isotope)
[C₇H₅³⁷ClFNO₂ + H]⁺ 192.0000 Molecular Ion [M+H]⁺ (³⁷Cl isotope)
[C₆H₅³⁵ClFNO]⁺ 160.0067 Fragment from loss of CO
[C₆H₄³⁵ClFN]⁺ 144.0071 Fragment from loss of COOH

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (FT-Raman). The spectra provide distinct signatures for the carboxylic acid and the substituted pyridine ring.

FT-IR: The FT-IR spectrum would be dominated by a very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp absorption around 1700-1730 cm⁻¹ would correspond to the C=O (carbonyl) stretch. Other key absorptions would include C-H stretches for the aromatic ring and methylene group (~3100-2850 cm⁻¹), C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region, and characteristic bands for the C-F and C-Cl bonds, typically found in the 1250-1000 cm⁻¹ and 800-600 cm⁻¹ regions, respectively.

FT-Raman: FT-Raman spectroscopy would provide complementary information. Aromatic ring vibrations, which are often strong in Raman spectra, would be clearly visible, helping to confirm the substituted pyridine core.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type
3300 - 2500 Strong, Broad O-H stretch (Carboxylic Acid)
~3100 Medium Aromatic C-H stretch
~2950 Medium Aliphatic C-H stretch
~1710 Strong, Sharp C=O stretch (Carboxylic Acid)
~1600, ~1470 Medium-Strong Aromatic C=C and C=N stretch
~1250 Strong C-O stretch, O-H bend
~1100 Strong C-F stretch

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is used to characterize chromophores (light-absorbing groups). The substituted pyridine ring in this compound acts as the primary chromophore. The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to show absorption bands corresponding to π → π* transitions. The presence of substituents (Cl, F, CH₂COOH) on the pyridine ring would influence the exact position and intensity of the absorption maxima (λmax) compared to unsubstituted pyridine.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are paramount for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity. They are also invaluable for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Both HPLC and its higher-resolution counterpart, UPLC, are the methods of choice for analyzing non-volatile compounds like this compound. A typical analysis would employ a reversed-phase method.

Methodology:

Stationary Phase: A C18 column, which separates compounds based on hydrophobicity, would be suitable.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) would be employed. The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak.

Detection: A UV detector set at a wavelength determined from the UV-Vis spectrum (e.g., ~270 nm) would be used for detection and quantification.

By this method, the purity of a sample can be determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. During a synthesis, small aliquots of the reaction mixture can be analyzed over time to monitor the consumption of starting materials and the formation of the product.

Gas Chromatography (GC) for Volatile Derivatives and Diastereomeric Ratio Determination

Gas chromatography (GC) is a cornerstone technique for the separation and analysis of volatile and thermally stable compounds. However, "this compound," with its polar carboxylic acid group, is not amenable to direct GC analysis due to its low volatility and potential for thermal degradation. To overcome this limitation, derivatization is employed to convert the non-volatile analyte into a more volatile and thermally stable derivative.

Volatile Derivatives:

The primary strategy for the GC analysis of carboxylic acids like "this compound" is to mask the polar carboxyl group. Common derivatization approaches include:

Esterification (Alkylation): The carboxylic acid is converted into a less polar and more volatile ester. This can be achieved through reaction with an alcohol in the presence of an acid catalyst or by using specific alkylating agents. For instance, methylation to form the methyl ester is a widely used technique.

Silylation: This involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose, often in the presence of a catalyst or a suitable solvent like pyridine. researchgate.netphenomenex.comlmaleidykla.lt The resulting TMS ester is significantly more volatile and suitable for GC analysis.

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete conversion and avoid the formation of byproducts that could interfere with the analysis.

Illustrative GC Derivatization Parameters for a Pyridine Carboxylic Acid Analog:

ParameterValue
Analyte Pyridine Carboxylic Acid Analog
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Solvent Pyridine
Reaction Temperature 60 °C
Reaction Time 30 minutes
GC Column HP-5ms (5%-phenyl)-methylpolysiloxane
Injection Mode Splitless
Oven Program Initial temp 100°C, ramp to 250°C at 10°C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Diastereomeric Ratio Determination:

In instances where "this compound" might be synthesized as a chiral compound or as a mixture of diastereomers, GC can be a powerful tool for determining their relative proportions. This is typically achieved by:

Derivatization with a Chiral Reagent: The enantiomers of "this compound" can be reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column.

Chiral Stationary Phases: Alternatively, the enantiomers (after suitable derivatization to enhance volatility) can be directly separated on a GC column that has a chiral stationary phase. These phases, often based on cyclodextrin (B1172386) derivatives, provide a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. gcms.czlibretexts.orgchemrxiv.org

The ratio of the peak areas of the separated diastereomers or enantiomers in the resulting chromatogram directly corresponds to their ratio in the original sample. This is crucial for studies in asymmetric synthesis and for understanding the stereochemistry of biological processes.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For "this compound," this method can provide definitive information on its absolute stereochemistry (in the case of a chiral crystal), bond lengths, bond angles, and the conformation of the molecule in the solid state.

Molecular Structure and Conformation:

A single-crystal X-ray diffraction study of "this compound" would be expected to reveal:

Pyridine Ring Geometry: The planarity of the pyridine ring and the precise bond lengths and angles, which may be influenced by the electronic effects of the chloro, fluoro, and acetic acid substituents.

Acetic Acid Side Chain Conformation: The torsion angles defining the orientation of the carboxylic acid group relative to the pyridine ring. This conformation is critical for understanding intermolecular interactions.

Intramolecular Interactions: The possibility of intramolecular hydrogen bonding between the carboxylic acid group and the nitrogen atom of the pyridine ring or the adjacent chloro substituent.

Crystal Packing and Intermolecular Interactions:

The crystal structure would also elucidate how the molecules pack in the solid state. This is governed by a variety of intermolecular forces:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and would likely form strong O-H···N or O-H···O hydrogen bonds, leading to the formation of dimers, chains, or more complex networks. mdpi.combohrium.com

Halogen Bonding: The chlorine atom on the pyridine ring could participate in halogen bonding interactions.

Hypothetical Crystallographic Data for a Substituted Pyridine Carboxylic Acid:

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 5.9 Å, b = 10.9 Å, c = 14.8 Å, β = 98.6°
Molecules per Unit Cell (Z) 4
Key Hydrogen Bond O-H···N (intermolecular)
C-Cl Bond Length ~1.74 Å
C-F Bond Length ~1.35 Å

This detailed structural information is invaluable for understanding the physicochemical properties of the compound and for rational drug design, where molecular shape and intermolecular interactions are paramount. nih.gov

Advanced Hyphenated Techniques (e.g., LC-NMR, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. For a compound like "this compound," techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful.

Gas Chromatography-Mass Spectrometry (GC-MS):

Following the derivatization of "this compound" as described in section 6.2.2, GC-MS analysis provides both retention time data from the GC and mass spectral data from the MS. researchgate.netnih.gov

Identification: The mass spectrum of the derivatized compound will show a molecular ion peak, which confirms the molecular weight of the derivative, and a characteristic fragmentation pattern. This fragmentation pattern serves as a "fingerprint" for the molecule, allowing for its unambiguous identification, often with the aid of mass spectral libraries.

Purity Analysis: GC-MS is highly sensitive and can detect and identify minute quantities of impurities, such as starting materials, byproducts from the synthesis, or degradation products.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR):

LC-NMR directly couples the separation power of high-performance liquid chromatography (HPLC) with the detailed structural information provided by nuclear magnetic resonance (NMR) spectroscopy. mdpi.comsemanticscholar.org This technique is particularly useful for analyzing complex mixtures without the need for prior isolation of each component.

For "this compound," LC-NMR can be used to:

Confirm Structure: After separation on an HPLC column, the peak corresponding to the compound of interest can be directed into the NMR spectrometer. ¹H and ¹³C NMR spectra can be acquired, providing detailed information about the chemical environment of each proton and carbon atom, thus confirming the proposed structure. sumitomo-chem.co.jp

Analyze Isomers: LC-NMR is particularly adept at distinguishing between isomers (e.g., positional isomers) that may have very similar mass spectra but distinct NMR spectra. nih.gov

Study Degradation or Metabolism: In studies where the stability of the compound is being investigated, LC-NMR can be used to separate and identify degradation products or metabolites in a mixture.

LC-NMR Operational Modes:

On-flow: The eluent from the HPLC flows continuously through the NMR probe. This is useful for a quick overview of the components in a mixture. nih.gov

Stopped-flow: The flow is stopped when a peak of interest is in the NMR probe, allowing for longer acquisition times and the collection of more detailed 2D NMR data for that specific component. mdpi.com

These advanced hyphenated techniques are indispensable tools in modern chemical research, providing a comprehensive understanding of the identity, purity, and structure of compounds like "this compound."

Future Research Directions and Challenges in the Chemistry of 2 Chloro 4 Fluoropyridine 6 Acetic Acid

Development of Chemo-, Regio-, and Stereoselective Synthetic Methodologies

A primary challenge in pyridine (B92270) chemistry is achieving high selectivity in chemical reactions. For a polysubstituted molecule like 2-Chloro-4-fluoropyridine-6-acetic acid, this challenge is amplified. Future research will need to focus on developing novel synthetic methods that can precisely target specific positions on the molecule without affecting other functional groups.

Chemoselectivity: The compound features three distinct functional groups ripe for transformation: a chloro group, a fluoro group, and a carboxylic acid. The chloro and fluoro atoms are susceptible to nucleophilic aromatic substitution, while the acetic acid moiety can undergo a range of reactions such as esterification, amidation, or reduction. A key challenge is to devise reaction conditions that selectively target one group in the presence of the others. For instance, developing catalytic systems for cross-coupling at the C-Cl bond that leave the more resilient C-F bond untouched is a significant area for exploration.

Regioselectivity: The pyridine ring has two unsubstituted positions (C3 and C5). Directing new substituents to one of these positions over the other is a formidable task due to the directing effects of the existing groups and the inherent reactivity of the pyridine ring. chemrxiv.org C-H functionalization at the C3 (meta) position of pyridines is notoriously difficult. researchgate.netphys.org Future methodologies may draw from recent advances, such as temporary de-aromatization/re-aromatization strategies or the use of specialized organometallic reagents, to achieve selective C-H activation at these sites. phys.org

Stereoselectivity: The acetic acid side chain offers a potential site for introducing stereochemistry. Developing asymmetric methodologies to functionalize the α-carbon of the acetic acid group would open pathways to chiral derivatives, which is of paramount importance in medicinal chemistry where enantiomers can have vastly different biological activities.

Research GoalPotential StrategyKey Challenge
Chemoselective C-Cl Functionalization Palladium- or Nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).Developing catalysts that are active for C-Cl bond activation but inert towards the C-F bond and the carboxylic acid.
Regioselective C-H Functionalization at C5 Directed metalation-protonation using a directing group transiently installed on the acetic acid moiety.Overcoming the inherent electronic preferences of the substituted pyridine ring to direct functionalization to the desired position. chemrxiv.orgchemrxiv.org
Stereoselective α-Functionalization Asymmetric alkylation or amination of the enolate derived from the acetic acid side chain using chiral auxiliaries or catalysts.Controlling the stereocenter on a flexible side chain attached to a rigid aromatic core.

Exploration of Novel Reactivity Patterns and Cascade Reactions

Beyond simple functional group transformations, future research will likely delve into uncovering novel reactivity patterns of this compound. This involves using the existing functionalities in concert to trigger complex transformations, such as cascade reactions. A cascade reaction, where multiple bond-forming events occur in a single operation, offers significant advantages in terms of efficiency and atom economy. 20.210.105

The strategic placement of the substituents on the pyridine ring is conducive to designing intramolecular reactions. For example, after a nucleophilic substitution at the C2-chloro position, the newly introduced group could potentially undergo a subsequent cyclization reaction with the C6-acetic acid side chain. This could provide rapid access to complex fused heterocyclic systems, which are valuable scaffolds in drug discovery. nih.gov

Further exploration could involve:

Annulation Reactions: Using the acetic acid side chain as a handle to build new rings onto the pyridine core.

Dearomatization-Rearomatization Sequences: Temporarily disrupting the aromaticity of the pyridine ring to alter its reactivity, enabling functionalization at otherwise inaccessible positions, followed by restoration of the aromatic ring. phys.org

Photoredox Catalysis: Employing light-driven reactions to generate radical intermediates, which could exhibit unique reactivity patterns compared to traditional ionic pathways.

Integration of Machine Learning and Artificial Intelligence in Synthetic Design

The complexity of pyridine chemistry makes it an ideal area for the application of machine learning (ML) and artificial intelligence (AI). mit.edu These computational tools are poised to revolutionize synthetic chemistry by predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes. ut.ee

For this compound, AI could be employed to:

Predict Site Selectivity: ML models, trained on large datasets of pyridine reactions, could predict the most likely site of reaction (C2-Cl, C4-F, C3-H, C5-H, or the acid group) under various conditions.

Optimize Synthetic Routes: AI algorithms can analyze the target molecule and retrospectively propose the most efficient synthetic pathways to complex derivatives, potentially identifying non-intuitive cascade reactions.

Discover Novel Analogs: Generative models can design novel derivatives of the parent molecule with predicted desirable properties (e.g., enhanced biological activity or improved solubility), guiding the efforts of synthetic chemists. ut.ee

The development and application of these in silico tools represent a significant future direction that could accelerate the exploration of the chemical space around this versatile building block.

AI/ML ApplicationObjectivePotential Impact
Predictive Reactivity Models To forecast the outcome and yield of a reaction with a given set of reagents and conditions.Reduces the need for extensive empirical screening, saving time and resources.
Retrosynthesis Planning To design efficient, multi-step syntheses for complex target molecules derived from the starting acid.Uncovers novel and more efficient synthetic strategies that may not be obvious to a human chemist.
De Novo Molecular Design To generate new molecular structures based on the this compound scaffold with optimized properties.Accelerates the discovery of new drug candidates or functional materials.

Expanding the Scope of its Application as a Multifunctional Chemical Building Block

The true value of this compound lies in its potential as a versatile building block for constructing more complex molecular architectures. nih.govamericanelements.com The presence of multiple, differentially reactive sites allows for a modular and divergent approach to synthesis. This means that from a single starting material, a wide array of structurally diverse compounds can be prepared.

Future research will focus on demonstrating the utility of this compound in the synthesis of libraries of molecules for biological screening. researchgate.net Key strategies will involve the sequential and selective functionalization of its reactive sites.

A potential synthetic sequence could be:

Amidation/Esterification: The carboxylic acid is converted into an amide or ester, introducing a point of diversity and potentially a group that can direct subsequent reactions.

Selective Nucleophilic Aromatic Substitution (SNAr): The more labile C2-chloro position is targeted with a nucleophile in a cross-coupling or substitution reaction.

Secondary Substitution or C-H Functionalization: The C4-fluoro position or one of the C-H bonds is functionalized under different reaction conditions.

This step-wise approach allows for the systematic construction of complex molecules and the generation of chemical libraries for probing biological systems. The challenge lies in developing a robust and reliable "toolbox" of reactions that work efficiently and selectively on this specific substrate, thereby unlocking its full potential as a foundational element in modern synthetic and medicinal chemistry. rsc.orgnih.gov

Q & A

Q. What are the optimal synthetic routes for 2-chloro-4-fluoropyridine-6-acetic acid?

Methodological Answer: The synthesis typically involves halogenation and functionalization of pyridine derivatives. Key steps include:

  • Halogenation: Introduce chlorine and fluorine substituents via electrophilic substitution using reagents like POCl₃ for chlorination and Selectfluor® for fluorination .
  • Acetic Acid Sidechain Addition: Employ nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach the acetic acid moiety to the pyridine core .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Q. Table 1: Representative Reaction Yields

Reagent/CatalystSolventTemperatureYield (%)Reference
POCl₃, DMFToluene80°C72
Selectfluor®, K₂CO₃DMSO60°C65

Q. How is the structure of this compound validated?

Methodological Answer: Structural confirmation relies on spectroscopic and chromatographic techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 8.3–8.5 ppm (pyridine protons), δ 3.7–4.0 ppm (acetic acid CH₂) .
    • ¹³C NMR: Signals at ~165 ppm (COOH), ~150 ppm (C-F), and ~110 ppm (C-Cl) .
  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 189.5 (calculated) with fragmentation patterns matching halogen loss .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and ANSI Z87.1-certified goggles. Use fume hoods for volatile steps .
  • Waste Management: Segregate halogenated waste in labeled containers for incineration by licensed facilities .
  • Spill Response: Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does this compound interact with biological targets?

Methodological Answer:

  • In vitro Assays: Test antimicrobial activity via microdilution (MIC values against E. coli and S. aureus) .
  • Molecular Docking: Use AutoDock Vina to model interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
  • Structure-Activity Relationship (SAR): Modify the acetic acid group to assess impact on binding affinity .

Q. How to resolve contradictions in solubility data reported for this compound?

Methodological Answer: Discrepancies may arise from purity or solvent polarity:

  • Reproducibility: Standardize solvents (e.g., HPLC-grade DMSO) and measure solubility via UV-Vis at λ = 260 nm .
  • Purity Analysis: Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm ≥98% purity before solubility tests .

Q. Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)TemperatureSource
DMSO25.325°C
Ethanol8.725°C

Q. What advanced analytical methods validate its stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to pH 1–9 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS/MS .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (heating rate 10°C/min, N₂ atmosphere) to identify decomposition points .

Q. How to investigate reaction mechanisms involving this compound in catalysis?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • DFT Calculations: Use Gaussian 16 to model transition states and electron density maps (B3LYP/6-31G* basis set) .

Q. What environmental impact studies are relevant for this compound?

Methodological Answer:

  • Ecotoxicity: Perform Daphnia magna 48-hr LC₅₀ tests (OECD 202 guidelines) .
  • Degradation Pathways: Use UV/H₂O₂ advanced oxidation processes (AOPs) and monitor intermediates via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.